3-氨基-1-(2,4-二硝基苯基)吡啶鎓氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

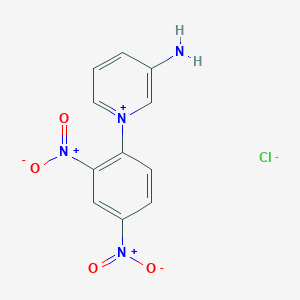

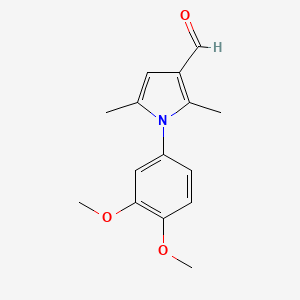

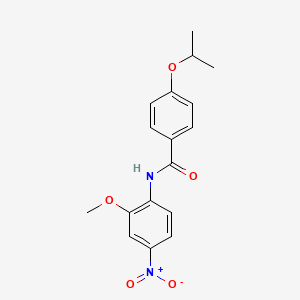

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is a chemical compound with the molecular formula C11H8ClN3O4 . It is a derivative of pyridinium chloride, which is a type of pyridinium salt .

Synthesis Analysis

The synthesis of this compound involves the Zincke reaction, an organic reaction in which a pyridine is transformed into a pyridinium salt by reaction with 2,4-dinitro-chlorobenzene and a primary amine . In one study, the reaction of N-(2,4-dinitrophenyl)pyridinium chloride with sodium dicyanamide resulted in anion exchange between Cl− and (CN)2N− to yield a new Zincke salt .Molecular Structure Analysis

The molecular structure of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is characterized by the presence of a pyridinium ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains nitro groups (-NO2) and an amino group (-NH2), which are attached to the pyridinium ring .Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the Zincke reaction, which involves the transformation of a pyridine into a pyridinium salt . This reaction mechanism can be referred to as an instance of the ANRORC mechanism: nucleophilic addition (A N ), ring opening and ring closing .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride are influenced by its molecular structure. The presence of the pyridinium ring, nitro groups, and amino group contribute to its reactivity .科学研究应用

化学反应活性和聚合物形成

该化合物因其独特的化学反应活性和形成聚合物的特性而受到研究。例如,它与 4-氨基苯硫酚发生了意想不到的取代反应,表明存在单电子转移 (SET) 过程,这由 EPR 光谱分析证实 (Rezende 等人,2014 年)。此外,它与双氰化钠的相互作用导致新型辛克盐的形成,从而产生高分子量的聚合物,扩展了沿聚合物链的 π 共轭体系,并在某些聚合物结构中揭示了螺旋构象 (Yamaguchi、Tanaka 和 Wang,2018 年)。

二炔烃的合成和性质

该化合物是合成偶极结构的二炔烃的组成部分,促进了阴离子交换反应并表现出诸如光致发光和热聚合为聚(二炔烃)的潜力 (Yamaguchi、Higashi、Kimura 和 Sato,2010 年)。

作用机制

属性

IUPAC Name |

1-(2,4-dinitrophenyl)pyridin-1-ium-3-amine;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N4O4.ClH/c12-8-2-1-5-13(7-8)10-4-3-9(14(16)17)6-11(10)15(18)19;/h1-7H,12H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLYGNWZLNWZQK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)

![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)

![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2532787.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)

![N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2532792.png)